molecular formula C13H16F2N2O B5742048 N-cyclohexyl-N'-(3,4-difluorophenyl)urea

N-cyclohexyl-N'-(3,4-difluorophenyl)urea

Cat. No. B5742048
M. Wt: 254.28 g/mol
InChI Key: VXVLKNJPTKDNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(3,4-difluorophenyl)urea (CFU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the urea family of compounds and has been found to possess unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(3,4-difluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to reduce the production of pro-inflammatory cytokines, which is important for reducing inflammation.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(3,4-difluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common solvents. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has also been found to have low toxicity in animal models. However, N-cyclohexyl-N'-(3,4-difluorophenyl)urea has some limitations for lab experiments. It is unstable in acidic conditions and can decompose over time. N-cyclohexyl-N'-(3,4-difluorophenyl)urea also has low aqueous solubility, which can limit its use in some experiments.

Future Directions

There are several future directions for N-cyclohexyl-N'-(3,4-difluorophenyl)urea research. One area of interest is the development of N-cyclohexyl-N'-(3,4-difluorophenyl)urea analogs with improved properties, such as increased solubility and stability. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3,4-difluorophenyl)urea in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N'-(3,4-difluorophenyl)urea and its effects on various signaling pathways.

Synthesis Methods

N-cyclohexyl-N'-(3,4-difluorophenyl)urea can be synthesized by reacting cyclohexyl isocyanate with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to N-cyclohexyl-N'-(3,4-difluorophenyl)urea. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-N'-(3,4-difluorophenyl)urea.

Scientific Research Applications

N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. N-cyclohexyl-N'-(3,4-difluorophenyl)urea has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

1-cyclohexyl-3-(3,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVLKNJPTKDNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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